molecular formula C13H12ClN3O2S B2829826 N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1211416-87-3

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2829826
CAS No.: 1211416-87-3
M. Wt: 309.77
InChI Key: NIYWDGHFFGASOE-UHFFFAOYSA-N
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Description

N1-(5-Chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-chloropyridin-2-yl group and a 2-(thiophen-2-yl)ethyl substituent. The chloropyridine moiety likely enhances binding affinity to enzymatic targets, while the thiophene group may influence electronic properties and metabolic stability .

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-9-3-4-11(16-8-9)17-13(19)12(18)15-6-5-10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYWDGHFFGASOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the condensation of 5-chloropyridine-2-amine with 2-(thiophen-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Modifications and Functional Groups

The compound’s structural analogs differ primarily in substituents on the aromatic rings and alkyl chains. Key examples include:

Compound Name Substituents Application Reference
N1-(5-Chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide 5-Cl-pyridin-2-yl, 2-(thiophen-2-yl)ethyl Pharmaceutical intermediate
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami flavor enhancer
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-methoxy-4-methylbenzyl, 2-(pyridin-2-yl)ethyl Flavoring agent
Edoxaban derivatives Chloropyridine, tetrahydrothiazolo-pyridine, dimethylcarbamoyl cyclohexyl Anticoagulant (thrombin inhibitor)
  • Chloropyridine vs.
  • Thiophene vs. Pyridine Ethyl Chains : The thiophene’s sulfur atom may increase lipophilicity and alter metabolic pathways relative to pyridine-based chains in S336, which are resistant to amide hydrolysis in hepatocytes .

Pharmacological and Toxicological Profiles

  • Flavoring Agents (e.g., S336): Safety: NOEL (No Observed Effect Level) = 100 mg/kg bw/day, with safety margins >33 million due to rapid metabolism without amide hydrolysis . Regulatory Status: Approved globally (FEMA 4233) for use in sauces, snacks, and frozen foods .
  • Pharmaceutical Derivatives (e.g., Edoxaban analogs) :
    • Activity : Target thrombin or factor Xa for anticoagulation, leveraging chloropyridine and complex heterocycles for specificity .
    • Metabolism : Likely undergo hepatic oxidation or conjugation, though specific data for the thiophene-containing variant are unavailable .

Metabolic Stability and Degradation Pathways

  • Flavoring Oxalamides : Resistant to amide hydrolysis in rat hepatocytes, with degradation via O-demethylation or aromatic hydroxylation .
  • Pharmaceutical Oxalamides : Edoxaban derivatives exhibit complex metabolism involving cytochrome P450 enzymes, but the thiophene group in the target compound may introduce unique sulfoxidation pathways .

Key Research Findings and Data Tables

Table 2: Structural Impact on Bioactivity

Feature Flavoring Agents Pharmaceutical Target Compound
Aromatic Substituent Methoxybenzyl (electron-donating) Chloropyridine (electron-withdrawing)
Alkyl Chain Pyridin-2-yl ethyl Thiophen-2-yl ethyl
Metabolic Stability High (no amide hydrolysis) Likely moderate (potential sulfoxidation)

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